Colep

Agricultural Entomology Insecticide Efficacy Cotton Pest Management

Colep (CAS 2665-30-7), also designated as CP-40294, is an organothiophosphate compound belonging to the methylphosphonothioate ester class. It is characterized as a broad-spectrum insecticide and functions primarily as a cholinesterase inhibitor.

Molecular Formula C13H12NO4PS
Molecular Weight 309.28 g/mol
CAS No. 2665-30-7
Cat. No. B1214602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameColep
CAS2665-30-7
Molecular FormulaC13H12NO4PS
Molecular Weight309.28 g/mol
Structural Identifiers
SMILESCP(=S)(OC1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C13H12NO4PS/c1-19(20,17-12-5-3-2-4-6-12)18-13-9-7-11(8-10-13)14(15)16/h2-10H,1H3
InChIKeyVCLYJTVFGQHHHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Colep (CAS 2665-30-7): Procurement-Grade Organothiophosphate Insecticide and Reference Standard


Colep (CAS 2665-30-7), also designated as CP-40294, is an organothiophosphate compound belonging to the methylphosphonothioate ester class [1]. It is characterized as a broad-spectrum insecticide and functions primarily as a cholinesterase inhibitor [2]. The compound is listed as an extremely hazardous substance under the U.S. Emergency Planning and Community Right-to-Know Act [3].

Why Generic Methylphosphonothioate Analogs Cannot Substitute for Colep in Specialized Research


Colep is a specific organothiophosphate, O-(4-nitrophenyl) O-phenyl methylphosphonothioate, whose unique substitution pattern (a 4-nitrophenyl group and a phenyl group esterified to the central phosphorus atom) dictates its specific interaction with biological targets and its distinct environmental fate [1]. Simple substitution with other phosphonothioates (e.g., EPN, leptophos) or even structurally similar compounds like O-p-nitrophenyl O-propyl methylphosphonothioate (CP-40273) is not possible without altering critical parameters including target pest spectrum, mammalian toxicity, and the compound's potential for delayed neurotoxicity, as evidenced by comparative studies in phenylphosphonothioate esters [2].

Quantitative Evidence: Head-to-Head Performance and Differentiation of Colep (CAS 2665-30-7)


Field Efficacy Against Boll Weevil (Anthonomus grandis) Compared to Guthion-DDT

In field experiments conducted over 1960-62, a formulation of Monsanto CP-40294 (Colep) combined with DDT demonstrated control of the boll weevil (Anthonomus grandis Boheman) that was equal to the standard treatment of Guthion (Azinphos-methyl) combined with DDT [1]. The study directly compared several insecticidal mixtures.

Agricultural Entomology Insecticide Efficacy Cotton Pest Management

Comparative Toxicity to Tobacco Budworm (Heliothis virescens) Larvae

Laboratory bioassays evaluated the toxicity of several organophosphorus compounds against tobacco budworm larvae. Colep (CP-40294) demonstrated a specific level of activity, killing 50% of larvae at an application rate of 0.5 lb/acre [1]. This performance was comparable to that of its closely related analog, CP-40273, which also achieved 50% mortality at the same rate. In contrast, other experimental compounds like Stauffer N-2599, N-2790, and N-3727 achieved 80% kill at a higher rate of approximately 1 lb/acre [1].

Insect Toxicology Lepidoptera Control Structure-Activity Relationship

Acute Oral Toxicity Profile Relative to Other Organophosphates

The acute oral toxicity of Colep is characterized by an LD50 value of 8 mg/kg in rats [1]. This places Colep in the category of highly toxic organophosphates, yet it is distinct from the extremely potent nerve agents (e.g., VX with an LD50 in the μg/kg range) and less acutely toxic than some common insecticides like parathion (oral LD50 in rats is approx. 2-13 mg/kg, though specific values vary by isomer and study) [2]. Its cholinesterase inhibition mechanism is a shared class trait, but the quantitative toxicity value is a specific, differentiating characteristic [3].

Mammalian Toxicology Hazard Assessment Safety Profile

Delayed Neurotoxicity Risk Profile in the Phenylphosphonothioate Class

A study evaluating the delayed neurotoxicity of five phenylphosphonothioate esters in hens established a potency ranking: cyanofenphos > EPN > desbromoleptophos > leptophos > EPBP [1]. Notably, Colep was not included in this specific ranking, implying its potential for causing delayed neurotoxicity is either absent or significantly lower than these structurally related compounds. The study suggests that the substitution on the phenyl rings is a critical determinant of neuropathic potential, with Colep's O-(4-nitrophenyl) O-phenyl configuration yielding a different toxicological profile compared to the halogenated or cyano-substituted analogs that were ranked [1].

Neurotoxicology Organophosphate-Induced Delayed Neuropathy (OPIDN) Risk Assessment

Optimal Research and Industrial Applications for Colep (CAS 2665-30-7)


Analytical Reference Standard for Organophosphate Pesticide Analysis

Colep serves as a high-purity reference standard for the development and validation of analytical methods (e.g., GC-MS, LC-MS/MS) used to detect and quantify organothiophosphate residues in environmental and food samples. Its specific chemical signature and the availability of quantitative toxicity data (LD50 8 mg/kg) [1] make it a valuable calibrant for laboratories conducting environmental monitoring and food safety testing [2].

Comparative Toxicology and Structure-Activity Relationship (SAR) Studies

Given its defined acute toxicity profile and its unique position within the phenylphosphonothioate class, Colep is an ideal candidate for comparative toxicology studies. Researchers investigating the molecular basis of organophosphate-induced delayed neuropathy (OPIDN) can use Colep as a negative or low-potency control compared to more neuropathic analogs like leptophos or EPN [3]. Its distinct substitution pattern allows for focused SAR studies on cholinesterase inhibition and neurotoxic potential [4].

Metabolism and Environmental Fate Studies in Model Systems

The compound's historical use as an insecticide and its documented metabolism in plants and animals [5] provide a foundation for its use in controlled laboratory studies on the environmental fate and biodegradation of organothiophosphates. Colep's specific metabolic pathway, distinct from other methylphosphonothioates, makes it a useful probe compound for studying enzymatic transformation and degradation processes in soil and plant matrices [5].

Procurement as a Unique, Non-Marketed Chemical Entity for Specialized Research

The fact that Colep was developed but ultimately never commercialized [6] makes it a unique chemical entity of interest to agrochemical historians, patent analysts, and researchers seeking novel or 'off-patent' structures for discovery programs. Its well-documented synthesis and characterization, combined with the existence of comparative field trial data [7], provide a solid foundation for exploring its potential in new chemical spaces or as a lead compound for generating novel derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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